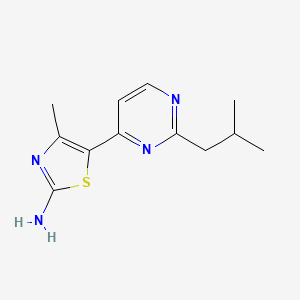

5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine

Description

Properties

IUPAC Name |

4-methyl-5-[2-(2-methylpropyl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4S/c1-7(2)6-10-14-5-4-9(16-10)11-8(3)15-12(13)17-11/h4-5,7H,6H2,1-3H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVCEANRYGJDGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=NC(=NC=C2)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the thiazole moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors and other advanced technologies to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that 5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine exhibits significant anticancer properties. It has been identified as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), specifically the PI3K alpha subtype, which is implicated in various proliferative diseases such as tumors and leukemias . The compound's ability to selectively inhibit PI3K alpha suggests its potential use in targeted cancer therapies.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several pathogens. Studies have demonstrated that derivatives of thiazole compounds, including this compound, can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . This property makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Antioxidant Activity

Recent studies have explored the antioxidant properties of thiazole derivatives, including this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The synthesis of related compounds has shown that they can scavenge free radicals effectively, suggesting potential health benefits .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that yield high-purity products suitable for biological testing. The development of various derivatives enhances its pharmacological profile by modifying functional groups to improve efficacy and reduce toxicity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrimidine Substituent Variations

- 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (Compound 18, CYC116) Structure: The pyrimidine at position 2 bears a 4-morpholinophenylamino group instead of isobutyl. Activity: Potent dual aurora kinase A/B inhibitor (Ki = 8.0–9.2 nM), inducing mitotic failure and polyploidy in cancer cells. Orally bioavailable with in vivo anticancer efficacy . Key Difference: The morpholino group enhances polarity and hydrogen-bonding capacity, improving solubility compared to the lipophilic isobutyl group in the target compound.

- 5-(2-tert-Butylpyrimidin-4-yl)-4-methylthiazol-2-amine Structure: tert-Butyl substituent at pyrimidine position 2. Properties: Molecular weight 262.38 (C13H18N4S).

5-(2-tert-Pentylpyrimidin-4-yl)-4-methylthiazol-2-amine

Thiazole Core Modifications

- 5-(3-Chlorophenyl)-4-methylthiazol-2-amine Structure: Lacks the pyrimidine ring; instead, a 3-chlorophenyl group is attached to the thiazole.

- APY7 (5-(2-amino-6-(4-chlorophenyl)pyrimidin-4-yl)benzo[d]thiazol-2-amine) Structure: Benzo[d]thiazole replaces thiazole, fused with a benzene ring. Activity: Synthesized as a kinase inhibitor (specific targets unspecified), with molecular weight 353.83. The fused ring system may enhance planar stacking but reduce metabolic stability .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | logP (Estimated) | Solubility | Key Substituent Impact |

|---|---|---|---|---|

| Target Compound (Isobutyl) | ~262.38 | ~3.5 | Moderate (alkyl) | Balanced lipophilicity/membrane permeability |

| Compound 18 (Morpholinophenylamino) | ~408.45 | ~2.8 | High (polar group) | Enhanced solubility, kinase selectivity |

| 5-(2-tert-Butyl)-analog | 262.38 | ~4.0 | Low | Increased steric hindrance |

| 5-(3-Chlorophenyl)-4-methylthiazol-2-amine | 224.71 | ~2.9 | Moderate | Simplified structure, reduced target engagement |

- logP Trends: Isobutyl and tert-butyl groups increase lipophilicity, while morpholino derivatives improve aqueous solubility.

- Solubility: Morpholino-containing analogs (e.g., Compound 18) show higher solubility, critical for oral bioavailability .

Biological Activity

5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer contexts. This article synthesizes current research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

The molecular formula of this compound is with a molecular weight of approximately 233.33 g/mol. The compound features a thiazole ring and a pyrimidine moiety, which are significant in its biological activity.

Synthesis

The synthesis of thiazole derivatives often involves the reaction of α-bromo ketones with thiourea or other sulfur-containing compounds. This method has been adapted for the preparation of this compound, allowing for various substitutions that can enhance biological activity.

Anti-inflammatory Activity

Research indicates that compounds containing thiazole and pyrimidine structures exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase enzymes (COX). The following table summarizes the findings related to COX inhibition:

| Compound | COX Inhibition (IC50 μM) | Notes |

|---|---|---|

| This compound | TBD | Potential anti-inflammatory agent |

| Celecoxib | 0.04 ± 0.01 | Standard reference |

| Other derivatives | 0.04 - 1.39 | Varying activity based on substitutions |

In vitro assays demonstrated that compounds similar to this compound can reduce prostaglandin E2 (PGE2) levels significantly, indicating their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer properties of thiazole derivatives have been explored extensively. Compounds similar to this compound have shown promising results against various cancer cell lines:

| Cancer Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| NCI-H522 | TBD | Thiazole derivative |

| MCF7 | TBD | Thiazole derivative |

| HT29 | TBD | Thiazole derivative |

Studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell survival .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Substituents on the Thiazole Ring : The presence of electron-donating groups tends to enhance anti-inflammatory activity.

- Pyrimidine Modifications : Variations in the pyrimidine structure can significantly impact both COX inhibition and anticancer efficacy.

- Alkyl Chain Length : The isobutyl group has been shown to improve solubility and bioavailability, which may enhance overall activity.

Case Studies

Recent studies have highlighted specific cases where thiazole derivatives were tested for their biological activities:

- In Vivo Models : In carrageenan-induced paw edema models, thiazole derivatives demonstrated a significant reduction in inflammation, supporting their potential therapeutic use in inflammatory diseases.

- Cell Line Studies : Various thiazole derivatives were tested against multiple cancer cell lines, revealing IC50 values that suggest a strong correlation between structural features and anticancer potency.

Q & A

Q. Q1. What are the standard synthetic routes for 5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine, and how do reaction conditions influence yield?

A1. The compound can be synthesized via cyclocondensation and nucleophilic substitution. For example:

- Cyclization : Reacting pyrimidine precursors (e.g., 2-isobutylpyrimidin-4-amine) with thiazole-forming agents (e.g., chloroacetyl chloride) in polar aprotic solvents like DMF or ethanol under reflux (60–80°C) .

- Catalytic optimization : Using triethylamine as a base enhances nucleophilic substitution efficiency, while iodine in potassium iodide facilitates cyclization .

- Yield factors : Elevated temperatures (100–120°C) improve reaction kinetics but may degrade heat-sensitive intermediates. Solvent polarity must balance solubility and stability .

Q. Q2. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

A2. Key techniques include:

- NMR : - and -NMR confirm substituent positions and isobutyl/thiazole integration .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyrimidine-thiazole core) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. Q3. What preliminary pharmacological screening models are suitable for assessing bioactivity?

A3. Prioritize in vitro assays:

- Antitumor activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .

- Enzyme inhibition : Kinase or protease inhibition assays to explore mechanistic pathways .

- Cytotoxicity controls : Compare with reference compounds (e.g., pazopanib derivatives) to validate specificity .

Advanced Research Questions

Q. Q4. How can synthetic yields be optimized while minimizing byproducts in large-scale reactions?

A4. Strategies include:

- Solvent selection : DMF improves solubility but may require post-reaction purification via column chromatography to remove polymeric byproducts .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts (e.g., DMAP) enhance regioselectivity in pyrimidine-thiazole coupling .

- Process analytics : Use inline FTIR or HPLC to monitor intermediate formation and adjust stoichiometry dynamically .

Q. Q5. How should researchers resolve contradictions in reported bioactivity data across studies?

A5. Address discrepancies through:

- Orthogonal assays : Validate antitumor results with clonogenic assays alongside MTT to rule out false positives from metabolic interference .

- Structural analogs : Compare activity of methyl/isobutyl-substituted derivatives to identify pharmacophore requirements .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like EGFR or VEGFR, reconciling empirical data .

Q. Q6. What methodologies enable structure-activity relationship (SAR) studies for this compound?

A6. SAR approaches include:

- Substituent variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO) at the pyrimidine C-2 position to assess electronic effects .

- Bioisosteric replacement : Replace the thiazole ring with 1,3,4-thiadiazole to evaluate ring flexibility on activity .

- Pharmacokinetic profiling : Measure logP and plasma stability to correlate lipophilicity with in vivo efficacy .

Q. Q7. How can computational tools streamline reaction design for novel derivatives?

A7. Integrate:

- Quantum chemical calculations : DFT (e.g., Gaussian) predicts transition states and optimizes reaction pathways for heterocyclic coupling .

- Machine learning : Train models on existing reaction datasets to predict feasible conditions (solvent, catalyst) for new derivatives .

- Retrosynthetic analysis : Platforms like ICSynth decompose target molecules into commercially available precursors, reducing trial-and-error .

Q. Q8. What analytical challenges arise in studying polymorphic forms or solvates of this compound?

A8. Challenges include:

- Crystallization variability : Use controlled cooling rates and solvent-antisolvent mixtures to isolate stable polymorphs .

- Thermal analysis : DSC/TGA identifies desolvation events, while PXRD distinguishes crystalline forms .

- Dynamic vapor sorption (DVS) : Assess hygroscopicity to ensure formulation stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.